Dual Acylation Is Required for Anti-Allergic Potency: Comparison of Bis- vs. Mono-Benzamido Derivatives in the Rat Passive Cutaneous Anaphylaxis (PCA) Model
In the foundational patent by Murakami et al. (US 3,953,496), a panel of bis(benzamido)-benzoic acid derivatives was directly compared with their mono-benzamido counterparts for inhibition of the rat passive cutaneous anaphylaxis (PCA) reaction, a classical model of type I hypersensitivity. While the patent exemplifies the general class rather than isolating the exact 2,4-bis(2-methylbenzamido)benzoic acid compound, the structure–activity relationship (SAR) tables explicitly show that only bis-acylated derivatives (i.e., compounds bearing two benzamido groups) achieve meaningful PCA inhibition at oral doses of 50–100 mg/kg. Representative mono-benzamido analogs were either inactive or required substantially higher doses to produce a comparable effect. This class-level SAR establishes that dual acylation is a prerequisite for the anti-allergic pharmacophore in this chemical series. [1]
| Evidence Dimension | In vivo anti-allergic activity (PCA inhibition) |
|---|---|
| Target Compound Data | Bis(benzamido)-benzoic acid derivatives: significant PCA inhibition at 50–100 mg/kg p.o. |
| Comparator Or Baseline | Mono-benzamido analogs: inactive or weakly active at comparable doses |
| Quantified Difference | Qualitative yes/no activity distinction; bis-substituted compounds active, mono-substituted compounds inactive |
| Conditions | Rat passive cutaneous anaphylaxis (PCA) model |
Why This Matters
This provides direct, patent-backed evidence that the bis-substitution pattern—central to the identity of 2,4-bis(2-methylbenzamido)benzoic acid—is functionally essential for anti-allergic activity, preventing substitution with simpler mono-benzamido analogs.
- [1] Murakami M, et al. Bis(benzamido)-benzoic acid derivatives. US Patent 3,953,496, 1976. View Source
